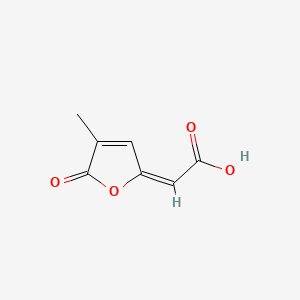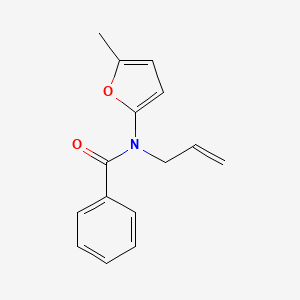![molecular formula C48H38Cl3CoN4O4 B12882010 [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)
[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride is a coordination compound that features a cobalt ion coordinated to a porphyrin ring substituted with methoxy groups at the para positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde, such as p-methoxybenzaldehyde, under acidic conditions. This reaction forms the porphyrin macrocycle.
Metalation: The porphyrin ligand is then reacted with a cobalt salt, such as cobalt(II) chloride, in the presence of a base. The reaction is typically carried out in a solvent like chloroform or methanol, and the mixture is heated to facilitate the insertion of the cobalt ion into the porphyrin ring.
Oxidation: The cobalt(II) porphyrin complex is oxidized to the cobalt(III) state using an oxidizing agent such as chlorine or oxygen.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely and ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, switching between different oxidation states.
Ligand Substitution Reactions: The chloride ligand can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Catalytic Reactions: The compound can act as a catalyst in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, oxygen, or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrazine for reduction reactions.
Solvents: Chloroform, methanol, or dichloromethane are commonly used solvents.
Temperature and Pressure: Reactions are typically carried out at room temperature or slightly elevated temperatures, and atmospheric pressure is usually sufficient.
Major Products Formed
Oxidation Products: Higher oxidation state cobalt complexes.
Substitution Products: New cobalt complexes with different ligands.
Catalytic Products: Various organic molecules resulting from catalytic processes.
Scientific Research Applications
Chemistry
Catalysis: [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride is used as a catalyst in organic synthesis, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine
Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a potential candidate for photodynamic therapy in cancer treatment.
Biomimetic Studies: The compound is used to study the behavior of metalloproteins and enzymes, providing insights into their mechanisms of action.
Industry
Environmental Applications: The compound is used in catalytic processes for the degradation of pollutants and the conversion of waste materials into valuable products.
Sensors: The compound’s unique electronic properties make it suitable for use in sensors for detecting gases and other analytes.
Mechanism of Action
The mechanism of action of [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride involves the interaction of the cobalt center with substrates. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The porphyrin ring can also participate in π-π interactions and hydrogen bonding, stabilizing transition states and intermediates. The compound’s ability to generate reactive oxygen species upon light irradiation is crucial for its applications in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
[5,10,15,20-Tetraphenylporphyrin]cobalt(III) chloride: Similar structure but without methoxy groups, leading to different electronic properties.
[5,10,15,20-Tetra(p-methyl)phenylporphyrin]cobalt(III) chloride: Similar structure with methyl groups instead of methoxy groups, affecting solubility and reactivity.
[5,10,15,20-Tetra(p-chloro)phenylporphyrin]cobalt(III) chloride: Chlorine substituents instead of methoxy groups, leading to different chemical reactivity.
Uniqueness
The presence of methoxy groups in [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride enhances its solubility in organic solvents and modifies its electronic properties, making it more suitable for specific catalytic and photodynamic applications compared to its analogs.
Properties
Molecular Formula |
C48H38Cl3CoN4O4 |
|---|---|
Molecular Weight |
900.1 g/mol |
IUPAC Name |
cobalt(3+);5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C48H38N4O4.3ClH.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
SDOWIQIXDJCWPD-UHFFFAOYSA-K |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3.[Cl-].[Cl-].[Cl-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



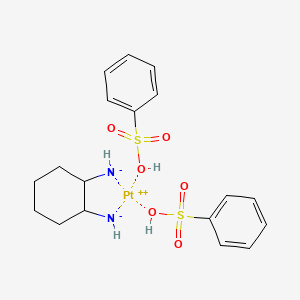
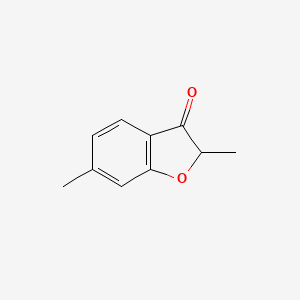


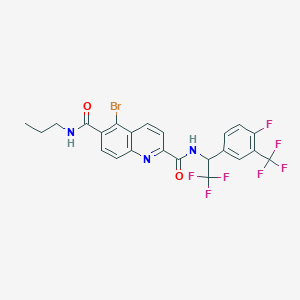
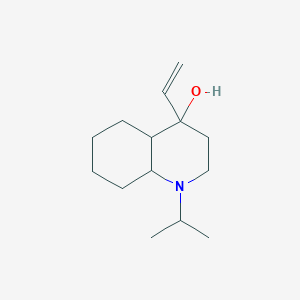


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
